molecular formula C23H25ClN4O2S B2354767 3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-79-1

3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2354767
CAS RN: 422529-79-1
M. Wt: 456.99
InChI Key: XOZVHZIYBBRVLC-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H25ClN4O2S and its molecular weight is 456.99. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research has shown the potential of quinazoline derivatives as antimicrobial agents. For instance, Desai et al. (2007) synthesized new quinazolines and tested their antibacterial and antifungal activities, revealing significant antimicrobial properties against various bacteria and fungi (Desai, Shihora, & Moradia, 2007). Additionally, Desai et al. (2011) explored similar compounds, finding promising antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).

Anticancer Applications

A study by Gaber et al. (2021) focused on producing new quinazoline derivatives and evaluating their anticancer effects against breast cancer MCF-7 cell line. The results indicated significant anticancer activity for several compounds (Gaber et al., 2021).

Anticonvulsant and Antimicrobial Activities

Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which were evaluated for their antimicrobial and anticonvulsant activities. The study found that some compounds exhibited broad-spectrum activity against bacteria, fungi, and potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Potential Antipsychotic Agents

Norman et al. (1996) conducted a study on heterocyclic analogues, including quinazolines, and evaluated their potential as antipsychotic agents. Their findings suggested that certain derivatives could serve as potent antipsychotic agents with fewer side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Synthesis and Characterization

Studies have also focused on the synthesis and characterization of various quinazoline derivatives. For example, Ivachtchenko et al. (2003) developed a liquid-phase synthesis for a library of new 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, demonstrating the versatility of these compounds in chemical synthesis (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form 3-(4-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. This intermediate is then reacted with N-((1-ethylpyrrolidin-2-yl)methyl)amine to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "N-((1-ethylpyrrolidin-2-yl)methyl)amine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-(4-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with N-((1-ethylpyrrolidin-2-yl)methyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form the final product, 3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] }

CAS RN

422529-79-1

Product Name

3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Molecular Formula

C23H25ClN4O2S

Molecular Weight

456.99

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H25ClN4O2S/c1-2-27-11-3-4-18(27)13-25-21(29)16-7-10-19-20(12-16)26-23(31)28(22(19)30)14-15-5-8-17(24)9-6-15/h5-10,12,18H,2-4,11,13-14H2,1H3,(H,25,29)(H,26,31)

InChI Key

XOZVHZIYBBRVLC-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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